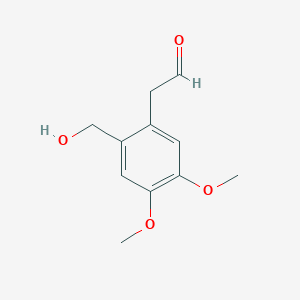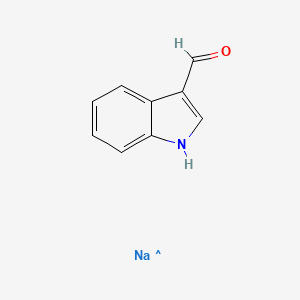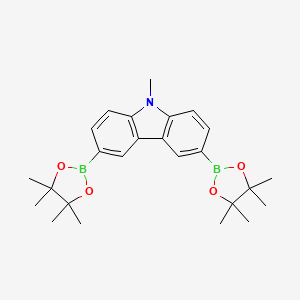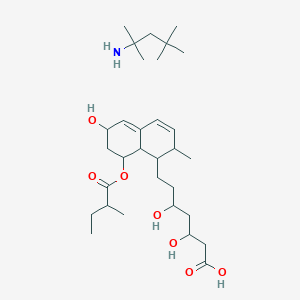
Pravastatin; tert-octylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pravastatin; tert-octylamine is a compound that combines pravastatin, a well-known statin used to lower cholesterol levels, with tert-octylamine, an organic amine. Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme involved in cholesterol synthesis . This combination is used to enhance the pharmacological properties of pravastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pravastatin is synthesized through a fermentation process involving the microorganism Streptomyces carbophilus. The process begins with the production of mevastatin, which is then hydroxylated to form pravastatin . The tert-octylamine component is typically synthesized through the alkylation of octylamine with tert-butyl chloride under basic conditions.
Industrial Production Methods
Industrial production of pravastatin involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate pravastatin. The tert-octylamine is produced through chemical synthesis and then combined with pravastatin under controlled conditions to form the final compound.
Chemical Reactions Analysis
Types of Reactions
Pravastatin; tert-octylamine undergoes several types of chemical reactions, including:
Oxidation: Pravastatin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in pravastatin.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups of pravastatin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of pravastatin, such as 3-alpha-hydroxy-isopravastatin and 6-epi-pravastatin .
Scientific Research Applications
Pravastatin; tert-octylamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the effects of statins on cholesterol synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the development of new drug formulations and delivery systems.
Mechanism of Action
Pravastatin; tert-octylamine exerts its effects by inhibiting HMG-CoA reductase, leading to a decrease in cholesterol synthesis. This inhibition results in an upregulation of LDL receptors on hepatocytes, increasing the clearance of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include HMG-CoA reductase and LDL receptors, and the pathways involved are those related to cholesterol metabolism and homeostasis .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is a prodrug, requiring activation in the body.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Pravastatin is unique among statins due to its hydrophilicity, which reduces its potential for muscle-related side effects. The addition of tert-octylamine may enhance its pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H55NO7 |
|---|---|
Molecular Weight |
553.8 g/mol |
IUPAC Name |
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3 |
InChI Key |
RKFLVBHCVKWNON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)


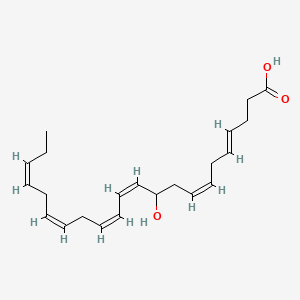
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)


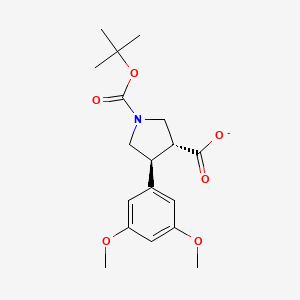
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
